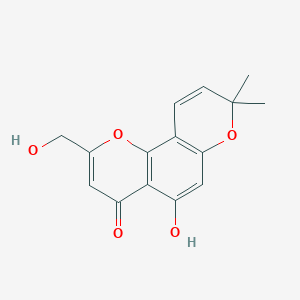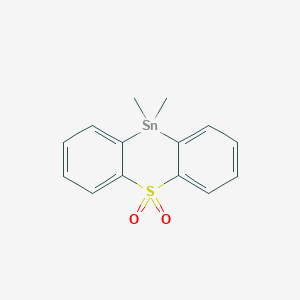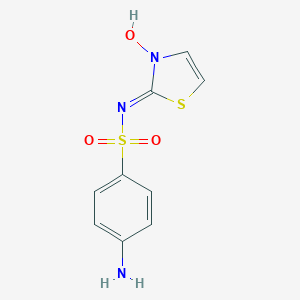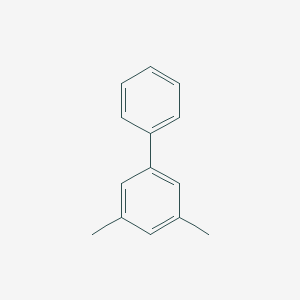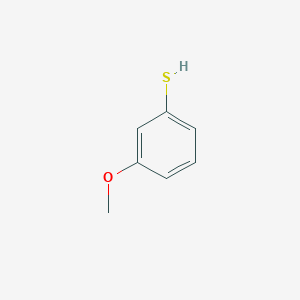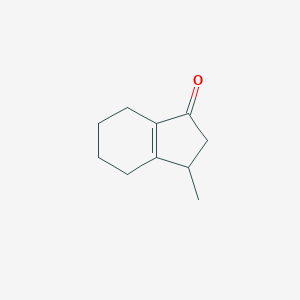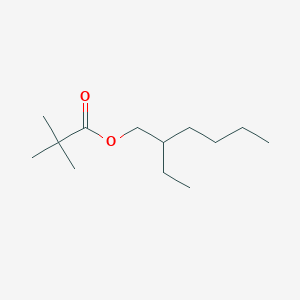
氢碘酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroiodic acid, also known as hydriodic acid or HI, is a highly corrosive and strong acid that is commonly used in various chemical reactions. It is a colorless solution that is formed by dissolving hydrogen iodide gas in water. Hydroiodic acid is a vital reagent in the chemical industry, and it is used in the synthesis of various chemicals, including pharmaceuticals, dyes, and pesticides. In Synthesis Method: Hydroiodic acid is produced by the reaction of iodine and hydrogen gas. The reaction is highly exothermic, and it produces a lot of heat. The reaction is carried out in the presence of a catalyst, which is usually red phosphorus. The reaction is as follows: I2 + H2 → 2HI The resulting solution of hydrogen iodide gas in water is then purified by distillation to obtain pure hydroiodic acid. Scientific Research Application: Hydroiodic acid is widely used in scientific research as a reagent. It is used in the synthesis of various chemicals, including pharmaceuticals, dyes, and pesticides. Hydroiodic acid is also used in the manufacturing of semiconductors and other electronic components. It is used in the production of high-purity iodine, which is used in medical imaging and other applications. Mechanism of Action: Hydroiodic acid is a strong acid, and it reacts with various substances by donating a proton. It is a reducing agent and can reduce various substances, including metals and metal oxides. Hydroiodic acid is also used as a source of iodine in various reactions. Biochemical and Physiological Effects: Hydroiodic acid is highly corrosive and can cause severe burns and tissue damage. It is toxic when ingested or inhaled and can cause respiratory problems. Hydroiodic acid can also cause eye and skin irritation. It is not used in pharmaceuticals due to its corrosive nature. Advantages and Limitations for Lab Experiments: Hydroiodic acid is a highly reactive and versatile reagent that is used in various chemical reactions. It is readily available and relatively inexpensive. However, hydroiodic acid is highly corrosive and can cause severe burns and tissue damage. It requires careful handling and storage, and it should be used with caution. Future Directions: There are several future directions for research on hydroiodic acid. One potential area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the application of hydroiodic acid in the production of new materials and chemicals. Hydroiodic acid can also be used in the development of new medical imaging agents and other diagnostic tools. In conclusion, hydroiodic acid is a highly reactive and versatile reagent that is used in various chemical reactions. It is a vital reagent in the chemical industry, and it is used in the synthesis of various chemicals, including pharmaceuticals, dyes, and pesticides. Hydroiodic acid is highly corrosive and requires careful handling and storage. There are several future directions for research on hydroiodic acid, including the development of new synthesis methods and the application of hydroiodic acid in the production of new materials and chemicals.
科学研究应用
亲水聚合物和水凝胶的生物医学应用:亲水聚合物和水凝胶由于其“智能”特性而在纳米技术研究中至关重要。它们用于各种生物医学和生物应用,例如支架、纳米颗粒和薄膜。这些材料表现出热力学响应,并用于传感器、微阵列和成像,在治疗应用中显示出有希望的潜力 (Peppas 等,2006 年)。
水凝胶的结构设计和应用:水凝胶已广泛用于生物医学领域,特别是在组织工程和细胞支架、药物和基因递送、免疫疗法和疫苗中。它们的生物相容性、可调节的流变性、机械性能、孔隙率和水合分子结构使其成为模拟局部组织微环境的理想选择 (Li 等,2018 年)。
具有增强机械性能的创新水凝胶:一些水凝胶已经开发出卓越的机械性能,包括高拉伸性和韧性,使其适用于组织工程和其他生物医学应用。这些水凝胶结合了离子键和共价交联网络,并表现出非凡的变形和能量耗散机制 (Sun 等,2012 年)。
生物传感应用中的水凝胶:水凝胶在生物传感中发挥着重要作用,在那里它们用于固定生物分子,在可穿戴设备中充当响应材料,并在生物分析测定中用作功能材料。在过去十年中,为此类应用开发了新类型的水凝胶方面取得了重大进展 (Herrmann 等,2021 年)。
用于角膜缘干细胞缺乏症治疗的水凝胶:水凝胶被探索为由角膜缘干细胞缺乏症 (LSCD) 引起的角膜盲症的潜在治疗方法。它们具有生物相容性、惰性和可生物降解结构等优点,可以对其进行操作以改变其机械和物理特性 (Wright 等,2013 年)。
属性
CAS 编号 |
17144-19-3 |
|---|---|
分子式 |
I2 HI |
分子量 |
127.9124 g/mol |
IUPAC 名称 |
hydron;iodide |
InChI |
InChI=1S/HI/h1H |
InChI 键 |
XMBWDFGMSWQBCA-UHFFFAOYSA-N |
SMILES |
[H+].[I-] |
规范 SMILES |
[H+].[I-] |
沸点 |
-35.1 °C at 760 mm Hg 184 °C -35.5 °C |
颜色/形态 |
Colorless gas; fumes in moist ai |
密度 |
5.66 g/L at 0 °C; 5.23 g/L at 25 °C Relative density (water = 1): 4.9 |
熔点 |
-50.8 °C 114 °C |
其他 CAS 编号 |
10034-85-2 17144-19-3 7553-56-2 |
物理描述 |
Hydriodic acid appears as a colorless to yellow liquid with a pungent odor. Consists of a solution of hydrogen iodide in water. Fumes irritate the eyes and mucous membranes. Corrosive to metals and to tissue. Hydrogen iodide, anhydrous appears as a colorless to yellow/brown gas with an acrid odor. Nonflammable. Toxic by inhalation. Strongly irritates skin, eyes and mucous membranes. Long-term inhalation of low concentrations or short-term inhalation of high concentrations may result in adverse health effects. Prolonged exposure to fire or intense heat may cause the container to rupture and rocket. Liquid Solid BLUISH BLACK OR DARK PURPLE CRYSTALS WITH PUNGENT ODOUR. COLOURLESS COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR. |
Pictograms |
Corrosive |
保质期 |
DECOMP BY LIGHT; FUMES IN MOIST AIR |
溶解度 |
Extremely soluble in water; 234 g/100 g water at 10 °C; 900 g/100 g water at 0 °C Solubility in water, g/100ml at 20 °C: 0.03 Solubility in water, g/100ml at 20 °C: 42 (good) |
同义词 |
hydriodic acid hydroiodic acid |
蒸汽密度 |
4.4 (Air = 1) Relative vapor density (air = 1): 8.8 Relative vapor density (air = 1): 4.4 |
蒸汽压力 |
5,938 mm Hg at 25 °C Vapor pressure, kPa at 25 °C: 0.04 Vapor pressure, kPa at ? °C: 733 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




